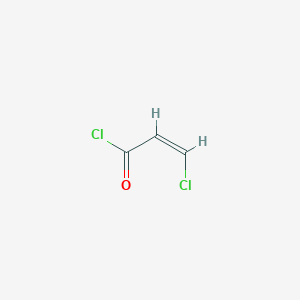
(z)-3-Chloroacryloyl chloride
Descripción general
Descripción
(z)-3-Chloroacryloyl chloride is a useful research compound. Its molecular formula is C3H2Cl2O and its molecular weight is 124.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality (z)-3-Chloroacryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (z)-3-Chloroacryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization : A novel cationic polymer was synthesized, which can switch from cationic to zwitterionic form under light irradiation. This polymer has potential applications in DNA condensation and release, as well as in switching antibacterial activity (Sobolčiak et al., 2013).
Ionophore Development for Electrodes : Zr(IV)-porphyrins have been used as novel ionophores for anion-selective polymeric membrane electrodes. These electrodes exhibit enhanced potentiometric selectivity towards fluoride, indicating potential applications in analytical chemistry (Malinowska et al., 2002).
Metal Recycling and Recovery : Research has evaluated the use of chlorination reaction treatment for recovering Zr metal from radioactive Zr metal wastes, indicating potential applications in waste management and recycling (Yasuike et al., 2003).
Green Solvents for Metal Ion Recovery : Imidazolium and ammonium-based ionic liquids have been studied as green solvents for the selective recovery of metal ions, demonstrating the potential for environmental applications (Ríos et al., 2012).
Polymer Stabilization Studies : The effects of butyl-tin chlorides on the dehydrochlorination reaction of chlorohexene, a model for allylic chlorides in poly(vinyl chloride), have been explored, relevant to polymer chemistry (Hoang et al., 1981).
Synthesis of (Z)-1,3-Enynes and 1,3-Diynes : Research shows the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride and its application in synthesizing trichloromethylated (Z)-olefins, which are useful in organic synthesis (Karatholuvhu & Fuchs, 2004).
Development of Degradable Polymers : α-(Chloromethyl)acryloyl chloride was used to polymerize with bisphenols and diamines to yield poly(conjugated ester)s, showing potential applications in the development of degradable and curable polymers (Kohsaka & Nagai, 2020).
Friedel-Crafts Acylation of Indole : An efficient method for regio- and chemoselective Friedel-Crafts acylation of indole using acyl chlorides in the presence of ZrCl4 has been developed, useful in pharmaceutical and chemical industries (Guchhait et al., 2011).
Propiedades
IUPAC Name |
(Z)-3-chloroprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAWSAODAKKSI-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(z)-3-Chloroacryloyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



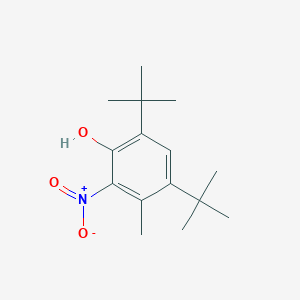
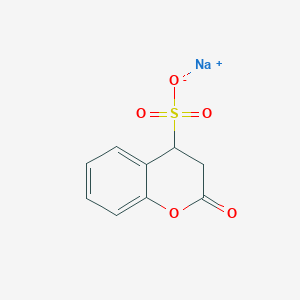

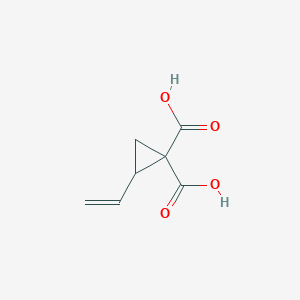




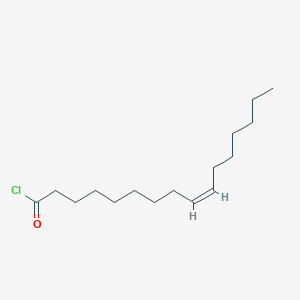
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
![3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B8038799.png)


